diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
CAS No.:
Cat. No.: VC16090660
Molecular Formula: C30H29N3O4
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H29N3O4 |
|---|---|
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | bis(prop-2-enyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C30H29N3O4/c1-5-17-36-29(34)25-20(3)31-21(4)26(30(35)37-18-6-2)27(25)24-19-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h5-16,19,27,31H,1-2,17-18H2,3-4H3 |
| Standard InChI Key | FSZUMCNOWQLKFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC=C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, bis(prop-2-enyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reflects its intricate structure. The core consists of a 1,4-dihydropyridine ring substituted at the 4-position with a 1,3-diphenylpyrazole group. Two methyl groups occupy the 2- and 6-positions of the dihydropyridine ring, while diallyl ester functionalities are attached at the 3- and 5-positions. This arrangement creates a planar pyrazole ring conjugated with a partially saturated pyridine ring, influencing both electronic and steric properties.
Table 1: Comparative Structural Features of Pyridinedicarboxylate Derivatives
The diallyl ester groups enhance the compound’s hydrophobicity compared to its diethyl and dimethyl analogues, as evidenced by its higher molecular weight and calculated partition coefficient (XLogP3 ~5.2) .
Spectroscopic and Computational Data
Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks for ester carbonyl groups (~1720 cm⁻¹), pyridine C=N stretches (~1600 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra predict distinct signals for the diallyl protons (δ 4.6–5.2 ppm) and pyrazole aromatic protons (δ 7.2–8.1 ppm). Density functional theory (DFT) calculations suggest that the dihydropyridine ring adopts a boat conformation, stabilizing the molecule through intramolecular hydrogen bonding between the N-H group and ester carbonyl oxygen.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Formation of 1,3-diphenylpyrazole-4-carbaldehyde: Achieved through cyclocondensation of phenylhydrazine with diketone precursors under acidic conditions.
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Hantzsch dihydropyridine synthesis: Condensation of the pyrazole-carbaldehyde with diallyl malonate and ammonium acetate in refluxing ethanol, yielding the dihydropyridine core .
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Esterification: Final step involves transesterification to introduce the diallyl groups, typically using diallyl carbonate and a catalytic base like sodium methoxide.
Table 2: Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine, diketone | HCl, ethanol, 80°C | 72 |
| 2 | Pyrazole-carbaldehyde, malonate | Ethanol, NH₄OAc, reflux | 65 |
| 3 | Diallyl carbonate, base | Toluene, 110°C | 58 |
Challenges in Scale-Up
Key challenges include the low solubility of intermediates in non-polar solvents and side reactions during esterification, such as allyl group isomerization . Patent HU210903B highlights the use of polar aprotic solvents (e.g., DMF) to improve reaction homogeneity, increasing yields to ~70% on a 100-g scale .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole ring undergoes nitration and sulfonation at the 4-position, while the dihydropyridine ring participates in Michael additions with acrylonitrile derivatives.
Oxidation and Reduction
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Oxidation: Treatment with ceric ammonium nitrate (CAN) converts the dihydropyridine ring to a pyridine derivative, enhancing aromaticity and altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the allyl groups, yielding dipropyl esters without affecting the pyrazole ring.
Pharmacological Applications
Antihypertensive Activity
The dihydropyridine core is a known calcium channel blocker motif. Molecular docking studies indicate that the target compound binds to the L-type calcium channel with a binding affinity () of 12.3 nM, comparable to nifedipine .
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving Suzuki-Miyaura reaction yields by 15% compared to triphenylphosphine.
Polymer Chemistry
Copolymerization with styrene via radical initiators produces thermally stable resins (), suitable for high-performance coatings.
Comparative Analysis with Analogues
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition temperatures () of 220°C (diallyl), 205°C (diethyl), and 190°C (dimethyl), correlating with ester group bulkiness.
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